molecular formula C18H20Cl2N2O3 B14784906 2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate

2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate

Cat. No.: B14784906
M. Wt: 383.3 g/mol
InChI Key: GHLOWSCCYURFCU-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate is a chemical compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate typically involves multiple steps. One common method includes the reaction of 2-(2-Aminoethoxy)ethanol with 2-(2,6-dichlorophenylamino)phenylacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly for conditions like osteoarthritis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Properties

Molecular Formula

C18H20Cl2N2O3

Molecular Weight

383.3 g/mol

IUPAC Name

2-(2-aminoethoxy)ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

InChI

InChI=1S/C18H20Cl2N2O3/c19-14-5-3-6-15(20)18(14)22-16-7-2-1-4-13(16)12-17(23)25-11-10-24-9-8-21/h1-7,22H,8-12,21H2

InChI Key

GHLOWSCCYURFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCCOCCN)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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